1-benzyl-4,4-dimethylpiperidine-2,6-dione
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Overview
Description
1-benzyl-4,4-dimethylpiperidine-2,6-dione is an organic compound with the molecular formula C14H17NO2. It is a derivative of piperidinedione, characterized by the presence of a phenylmethyl group and two methyl groups at the 4-position of the piperidinedione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of 4,4-dimethyl-2,6-piperidinedione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,4-dimethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the phenylmethyl group.
Scientific Research Applications
1-benzyl-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,6-piperidinedione: A precursor in the synthesis of the target compound.
3,3-Dimethylglutarimide: Another derivative of piperidinedione with similar structural features.
4,4-Dimethylpiperidine-2,6-dione: A closely related compound with slight structural variations.
Uniqueness
1-benzyl-4,4-dimethylpiperidine-2,6-dione is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
106754-11-4 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-14(2)8-12(16)15(13(17)9-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
ZQADGHDZWLYXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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